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Introduction
CCT365623 is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX),

a critical enzyme in the extracellular matrix (ECM) remodeling process.[1][2][3][4][5] LOX

catalyzes the covalent cross-linking of collagen and elastin, which is essential for the structural

integrity of tissues.[1][2] Dysregulation of LOX activity and subsequent aberrant collagen cross-

linking are implicated in various pathological conditions, including cancer progression,

metastasis, and fibrosis.[6][7] CCT365623 serves as a valuable chemical tool to investigate the

role of LOX-mediated collagen cross-linking in these processes and holds therapeutic potential.

[6][8]

Mechanism of Action
CCT365623 functions by directly inhibiting the enzymatic activity of lysyl oxidase.[1] LOX is a

copper-dependent amine oxidase that catalyzes the oxidative deamination of lysine and

hydroxylysine residues in collagen and elastin precursors.[2] This process generates highly

reactive aldehyde groups that spontaneously form covalent intra- and intermolecular cross-

links, leading to the stabilization and maturation of collagen fibrils. By inhibiting LOX,

CCT365623 prevents the formation of these aldehydes, thereby blocking collagen cross-

linking.
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The inhibition of LOX by CCT365623 has been shown to have downstream effects on cellular

signaling pathways. Notably, it can disrupt the retention of the epidermal growth factor receptor

(EGFR) on the cell surface, which in turn suppresses EGFR and AKT signaling.[4][8][9][10][11]

This disruption is mediated through a pathway involving TGFβ1 signaling, the protease HTRA1,

and the matrilin 2 (MATN2) protein.[8][10]

Quantitative Data
Parameter Value Species/Cell Line Reference

IC50 (LOX) 0.89 μM Not specified [10]

Inhibition in Biosensor

System
~5 μM MDCK cells [10]

In Vivo Efficacy (Oral) 70 mg/kg/day

Mouse model of

spontaneous breast

cancer

[9][10]

Oral Bioavailability

(F%)
45% Mouse [9][10]

Plasma Half-life (T1/2

PO)
0.6 h Mouse [9][10]
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Caption: Signaling pathway affected by CCT365623.

Experimental Protocols
In Vitro LOX Activity Assay
This protocol is a general guide and can be adapted based on the specific LOX activity assay

kit or method used.

Objective: To determine the inhibitory effect of CCT365623 on LOX activity.

Materials:

Recombinant human LOX protein

CCT365623

LOX substrate (e.g., Amplex Red reagent, horseradish peroxidase, and a suitable amine

substrate)

Assay buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2)

96-well black, flat-bottom plate

Fluorometric plate reader

Procedure:

Prepare a stock solution of CCT365623 in DMSO.

Prepare serial dilutions of CCT365623 in assay buffer to achieve a range of final

concentrations.

In a 96-well plate, add the CCT365623 dilutions. Include a vehicle control (DMSO) and a no-

enzyme control.
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Add the recombinant LOX protein to each well (except the no-enzyme control) and pre-

incubate with CCT365623 for a specified time (e.g., 20-60 minutes) at 37°C.[12]

Prepare the LOX substrate mixture according to the manufacturer's instructions.

Initiate the reaction by adding the substrate mixture to all wells.

Immediately measure the fluorescence at the appropriate excitation and emission

wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 30-60 minutes) at

37°C.

Calculate the rate of reaction for each concentration of CCT365623.

Plot the reaction rate against the logarithm of the CCT365623 concentration to determine the

IC50 value.

Analysis of Collagen Content by Hydroxyproline Assay
Objective: To quantify the total collagen content in tissues or cell cultures treated with

CCT365623.

Materials:

Tissue or cell samples

Concentrated HCl (10N) or NaOH (4N) and HCl (4N) for hydrolysis

Chloramine-T solution

Ehrlich's reagent (p-dimethylaminobenzaldehyde solution)

Hydroxyproline standards

96-well clear, flat-bottom plate

Spectrophotometer
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Procedure:

Sample Hydrolysis:

Acid Hydrolysis: Weigh 10-20 mg of tissue, add 100 µL of distilled water, mash the tissue,

add 100 µL of 10N HCl, and incubate at 120°C for 24 hours.[13]

Alkaline Hydrolysis (Safer): Homogenize tissue in papain solution and digest. Add 4N

NaOH and autoclave at 120°C for 15 minutes. Neutralize with 4N HCl.[8]

Standard Curve Preparation: Prepare a series of hydroxyproline standards of known

concentrations.

Colorimetric Reaction:

Add Chloramine-T solution to each hydrolyzed sample and standard and incubate at room

temperature for 20-25 minutes.[8][14]

Add Ehrlich's reagent and incubate at 65°C for 20 minutes.[8][14]

Measurement: Cool the samples and read the absorbance at 550-565 nm using a

spectrophotometer.[8][15]

Calculation: Determine the hydroxyproline concentration in the samples from the standard

curve. Convert the amount of hydroxyproline to collagen content by assuming that

hydroxyproline constitutes approximately 14% of the total collagen weight.[14]

Visualization of Collagen Fibers by Second Harmonic
Generation (SHG) Microscopy
Objective: To qualitatively and quantitatively assess changes in collagen fiber organization and

structure in tissues treated with CCT365623.

Materials:

Fresh or frozen tissue sections (unfixed and unstained)

Two-photon confocal microscope equipped for SHG imaging
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Procedure:

Sample Preparation: Prepare thin sections (e.g., 10-20 µm) of the tissue of interest.

Imaging:

Mount the tissue section on a microscope slide.

Use a two-photon microscope with a tunable laser set to an appropriate wavelength for

SHG (e.g., 800 nm).[2]

Collect the SHG signal in the forward or backward direction.

Image Analysis:

Acquire images from control and CCT365623-treated tissues.

Use image analysis software (e.g., ImageJ/Fiji) to quantify collagen fiber parameters such

as:

Fiber alignment and orientation (e.g., using 2D Fourier transform analysis).[16][17]

Fiber thickness and density.[2]

Fiber straightness.[2]

Western Blot Analysis of ECM and Signaling Proteins
Objective: To determine the effect of CCT365623 on the expression and post-translational

modification of key proteins involved in collagen metabolism and related signaling pathways.

Materials:

Cell lysates or tissue homogenates

SDS-PAGE gels

PVDF or nitrocellulose membranes
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Primary antibodies against: LOX, Collagen I, p-EGFR (pY1068), total EGFR, p-AKT, total

AKT, pSMAD2, MATN2.

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Prepare protein lysates from cells or tissues treated with CCT365623 and

controls.

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a

membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).

Experimental Workflow
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Caption: General experimental workflow for studying CCT365623.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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